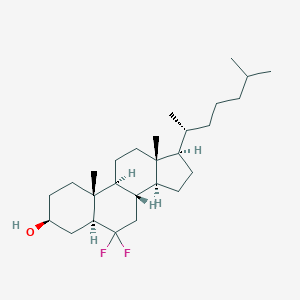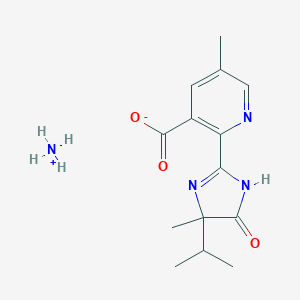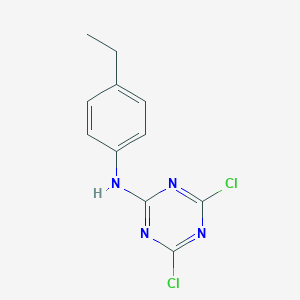
Emethallicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emethallicin A is a natural product that is produced by a bacterium called Streptomyces sp. The compound has been found to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Emethallicin A has become an important target for synthetic chemists due to its complex structure and potent biological activity.
Mécanisme D'action
The mechanism of action of Emethallicin A is not fully understood. However, it has been proposed that the compound works by disrupting the cell membrane of bacterial and fungal cells. This disruption leads to cell death and the inhibition of growth.
Biochemical and physiological effects:
Emethallicin A has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of bacterial and fungal cells, as well as induce apoptosis in cancer cells. In addition, Emethallicin A has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Emethallicin A has several advantages for lab experiments. The compound has potent biological activity and is effective against a wide range of bacterial and fungal pathogens. In addition, the total synthesis of Emethallicin A has been achieved, making it readily available for research purposes. However, the limitations of Emethallicin A include its complex structure, which makes it difficult to synthesize, and its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on Emethallicin A. One area of research is the development of analogs of Emethallicin A with improved potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of Emethallicin A, which may lead to the development of new antibiotics and antifungal agents. Finally, the potential use of Emethallicin A as an anticancer agent should be further explored, including the investigation of its synergistic effects with other cancer drugs.
Méthodes De Synthèse
The total synthesis of Emethallicin A was first reported in 2010 by a research group led by Professor Phil S. Baran at The Scripps Research Institute. The synthesis involved a total of 27 steps and yielded the compound in a 0.8% overall yield. The synthesis required the use of several key reactions, including a Diels-Alder reaction, a Suzuki-Miyaura coupling, and a ring-closing metathesis reaction.
Applications De Recherche Scientifique
Emethallicin A has been the subject of several scientific studies due to its potent biological activity. Researchers have investigated its antibacterial and antifungal properties, as well as its potential as an anticancer agent. Emethallicin A has been found to be effective against a wide range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, Emethallicin A has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
125187-56-6 |
|---|---|
Nom du produit |
Emethallicin A |
Formule moléculaire |
C34H28N2O8S2 |
Poids moléculaire |
656.7 g/mol |
Nom IUPAC |
[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C34H28N2O8S2/c37-26(16-20-8-3-1-4-9-20)43-24-13-7-12-22-17-33-31(40)36-28-23(18-34(36,46-45-33)32(41)35(33)27(22)24)19-42-15-14-25(28)44-30(39)29(38)21-10-5-2-6-11-21/h1-15,19,24-25,27-29,38H,16-18H2/t24-,25-,27-,28-,29+,33+,34+/m0/s1 |
Clé InChI |
JJGPWGDUIHLXRM-TYQBLOPUSA-N |
SMILES isomérique |
C1C2=CC=C[C@@H]([C@H]2N3[C@]14C(=O)N5[C@@H]6[C@H](C=COC=C6C[C@]5(C3=O)SS4)OC(=O)[C@@H](C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |
SMILES |
C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |
SMILES canonique |
C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |
Synonymes |
emethallicin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)

![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)

![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)


